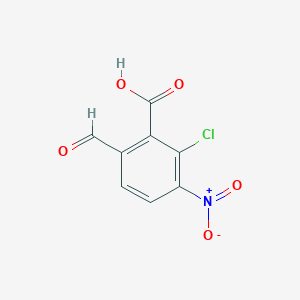

2-Chloro-6-formyl-3-nitrobenzoic acid

Description

Significance of Polysubstituted Aromatic Carboxylic Acids in Chemical Synthesis

Polysubstituted aromatic carboxylic acids are fundamental building blocks in modern organic synthesis. Their rigid benzene (B151609) core, adorned with a variety of functional groups, allows for the construction of complex, three-dimensional molecules with tailored properties. These compounds are ubiquitous structural motifs in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals, as well as in functional materials. The strategic placement of different substituents on the aromatic ring can profoundly influence the molecule's reactivity, solubility, and biological interactions. For instance, substituted benzoic acids are key intermediates in the synthesis of anticancer agents and other therapeutics.

Structural and Electronic Considerations of 2-Chloro-6-formyl-3-nitrobenzoic Acid within the Benzoic Acid Class

The molecular structure of this compound is characterized by a benzene ring bearing four different substituents: a carboxylic acid group, a chlorine atom, a formyl (aldehyde) group, and a nitro group. The spatial arrangement and electronic nature of these groups dictate the compound's chemical behavior.

All three non-carboxylic acid substituents (chloro, formyl, and nitro) are electron-withdrawing groups. Their collective inductive and resonance effects significantly decrease the electron density of the aromatic ring and increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. The presence of substituents at the ortho-positions (2-chloro and 6-formyl) relative to the carboxylic acid can also introduce steric hindrance, potentially influencing the orientation of the carboxyl group and its reactivity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Chloro-6-nitrobenzoic acid | 2-Chloro-3-nitrobenzoic acid |

|---|---|---|---|

| Molecular Formula | C₈H₄ClNO₅ | C₇H₄ClNO₄ | C₇H₄ClNO₄ |

| Molecular Weight | 229.58 g/mol (Calculated) | 201.56 g/mol | 201.56 g/mol |

| Melting Point | Data not available | 164-166 °C chembk.com | 183-187 °C sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | Data not available | 345.7 °C (Predicted) chembk.com | Data not available |

| CAS Number | Data not available | 5344-49-0 chembk.com | 3970-35-2 sigmaaldrich.com |

Note: Data for this compound is theoretical or unavailable. Data for related compounds is provided for comparison.

Overview of Advanced Research Paradigms for Complex Aromatic Systems

The synthesis of highly substituted aromatic compounds like this compound relies on advanced synthetic methodologies. Traditional methods often involve multi-step sequences with harsh reaction conditions. Contemporary research focuses on developing more efficient and selective strategies. These include:

Cross-coupling reactions: Palladium-catalyzed reactions, such as Suzuki and Heck couplings, are powerful tools for forming new carbon-carbon bonds on aromatic rings.

C-H activation/functionalization: This approach allows for the direct introduction of functional groups onto the aromatic C-H bonds, reducing the number of synthetic steps.

Organocatalysis: The use of small organic molecules as catalysts provides an alternative to metal-based catalysts, often with high stereoselectivity and under milder conditions.

Photoredox catalysis: This technique utilizes visible light to initiate chemical transformations, enabling unique and previously inaccessible reaction pathways.

These modern synthetic paradigms offer precise control over the placement of multiple substituents on an aromatic core, facilitating the creation of novel and complex molecular architectures.

Research Scope and Strategic Objectives for the Chemical Compound

Given its highly functionalized structure, this compound represents a versatile, yet underexplored, chemical entity. The strategic objectives for future research on this compound would likely focus on its potential as a key building block in the synthesis of novel compounds with valuable properties.

Synthesis of Heterocyclic Scaffolds: The presence of the formyl and carboxylic acid groups in proximity, along with the reactive sites on the substituted ring, makes it an ideal precursor for the synthesis of various heterocyclic systems, such as quinolines, quinazolines, and other fused-ring structures. These heterocyclic motifs are prevalent in many pharmaceutical agents.

Development of Bioactive Molecules: The electron-deficient nature of the aromatic ring and the presence of multiple functional groups suggest that derivatives of this compound could exhibit interesting biological activities. Research could be directed towards synthesizing a library of derivatives (e.g., amides, esters, Schiff bases) and screening them for antimicrobial, anticancer, or anti-inflammatory properties.

Materials Science Applications: Polysubstituted aromatic compounds can serve as monomers or building blocks for functional polymers and materials. The specific substitution pattern of this compound could be exploited to create materials with unique electronic or optical properties.

The primary research goal would be the development of a reliable synthetic route to this compound, followed by a thorough characterization of its properties and an exploration of its reactivity to unlock its potential in various fields of chemical science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4ClNO5 |

|---|---|

Molecular Weight |

229.57 g/mol |

IUPAC Name |

2-chloro-6-formyl-3-nitrobenzoic acid |

InChI |

InChI=1S/C8H4ClNO5/c9-7-5(10(14)15)2-1-4(3-11)6(7)8(12)13/h1-3H,(H,12,13) |

InChI Key |

RBSWLICQKXDMOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)C(=O)O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Reaction Pathways

Retrosynthetic Analysis for 2-Chloro-6-formyl-3-nitrobenzoic Acid

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. libretexts.orgamazonaws.com For this compound, the analysis involves the disconnection of the functional groups—carboxyl, chloro, nitro, and formyl—based on reliable and regioselective chemical reactions.

The primary disconnections for the target molecule can be envisioned as follows:

Formyl Group Disconnection: The formyl group (-CHO) is often introduced late in a synthetic sequence due to its reactivity. A common retrosynthetic step is to consider its precursor, which could be a methyl (-CH₃) or a hydroxymethyl (-CH₂OH) group that can be oxidized to an aldehyde. This leads to the precursor 2-chloro-6-methyl-3-nitrobenzoic acid .

Nitro Group Disconnection: The nitro group (-NO₂) is typically introduced via an electrophilic aromatic substitution reaction (nitration). Disconnecting this group leads to 2-chloro-6-methylbenzoic acid . The feasibility of the forward reaction (nitration) must be assessed by considering the directing effects of the existing chloro and methyl substituents.

Carboxyl Group Disconnection: The carboxyl group (-COOH) can be formed by the oxidation of a methyl group. This disconnection points to 3-chloro-2,6-dinitrotoluene as a potential precursor.

Halogen and Nitro Group Disconnections: Alternatively, considering the directing effects, a plausible starting material could be a simpler substituted toluene (B28343) or benzoic acid derivative, upon which the functional groups are sequentially added.

A plausible retrosynthetic pathway would prioritize a sequence that leverages the directing effects of the substituents to install subsequent groups in the correct positions. A potential pathway begins with a substituted toluene, followed by a sequence of nitration, chlorination, and oxidation reactions, with the final formylation step occurring via oxidation of a methyl group.

Advanced Strategies for Regioselective Functionalization of Aromatic Rings

Achieving the specific substitution pattern of this compound requires advanced and highly regioselective functionalization strategies. The interplay between the electronic and steric effects of the substituents on the aromatic ring governs the position of electrophilic attack. youtube.com

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution. The carboxyl group (-COOH) of benzoic acid is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position. testbook.comvedantu.comdoubtnut.com Therefore, the direct nitration of benzoic acid predominantly yields 3-nitrobenzoic acid. vedantu.com

In a polysubstituted system, the regiochemical outcome of nitration is determined by the combined directing effects of all substituents present. For a precursor like 2-chloro-6-methylbenzoic acid, the activating, ortho, para-directing methyl group and the deactivating, ortho, para-directing chloro group will dictate the position of the incoming nitro group. The position ortho to the methyl group and meta to the chloro group (C3) would be a potential site for nitration. Precise control of reaction conditions, such as temperature and the choice of nitrating agent (e.g., a mixture of nitric and sulfuric acid), is crucial to maximize the yield of the desired isomer and minimize the formation of unwanted side products. truman.edu

The formyl group is a versatile functional group in organic synthesis. tcichemicals.com It can be introduced onto an aromatic ring through various methods, broadly categorized as direct formylation or oxidation of a precursor. wikipedia.org

Direct Formylation Reactions: These methods install the -CHO group directly onto the aromatic ring. However, they are typically most effective on electron-rich aromatic systems. The presence of multiple deactivating groups, as in the precursors to the target molecule, would make direct formylation challenging.

Oxidation of Precursors: A more practical strategy for highly substituted and deactivated rings is the oxidation of a pre-existing functional group. A common approach is the oxidation of a methyl group. This can be achieved using strong oxidizing agents, though controlling the reaction to stop at the aldehyde stage without further oxidation to a carboxylic acid can be difficult. A more controlled method involves the oxidation of a benzyl (B1604629) alcohol, which is a reliable and high-yielding transformation. The synthetic plan might therefore involve the conversion of a methyl group to a benzyl alcohol, which is then oxidized to the desired formyl group in a later step.

Below is a table summarizing common methods for introducing a formyl group.

| Reaction Name | Reagents | Description |

| Gattermann-Koch Reaction | CO, HCl, AlCl₃/CuCl | A method to formylate aromatic compounds, typically effective on benzene (B151609) and electron-rich derivatives. wikipedia.orgpurechemistry.org |

| Vilsmeier-Haack Reaction | DMF or substituted formamide, POCl₃ | Formylates electron-rich aromatic rings such as anilines and phenols. tcichemicals.comwikipedia.org |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Used for the ortho-formylation of phenols and other activated aromatic compounds. tcichemicals.comwikipedia.org |

| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | A method capable of formylating a wide range of aromatic rings, including those with some steric hindrance. tcichemicals.comnih.gov |

| Oxidation of Methyl Group | Various (e.g., CrO₃, MnO₂) | Direct oxidation of a methyl group to an aldehyde. Can be challenging to control. |

| Oxidation of Benzyl Alcohol | Various (e.g., PCC, PDC, MnO₂) | A reliable and high-yielding method for producing aldehydes from primary alcohols. |

This table is based on data from multiple sources. tcichemicals.comwikipedia.orgpurechemistry.orgnih.gov

The introduction of a chlorine atom onto the aromatic ring is typically achieved through electrophilic halogenation using Cl₂ with a Lewis acid catalyst like FeCl₃ or AlCl₃. numberanalytics.com Similar to nitration, the regioselectivity of chlorination is governed by the existing substituents. The carboxyl group directs incoming electrophiles to the meta position. numberanalytics.com

In a strategic synthesis, chlorination would be performed on an intermediate where the existing directing groups favor substitution at the desired position. For instance, chlorinating a molecule with a strong activating group could provide the necessary regiochemical control.

More recent methodologies offer alternative pathways for halogenation. For example, decarboxylative halogenation provides a route to install a halogen in place of a carboxylic acid group, which can be a powerful tool for accessing substitution patterns that are difficult to achieve through traditional electrophilic substitution. osti.govresearchgate.net This involves the generation of an aryl radical intermediate from the carboxylic acid, which is then trapped by a halogen source. osti.gov

The carboxylic acid moiety is a key functional group that can be introduced onto an aromatic ring through several reliable methods. The choice of method depends on the available starting materials and the compatibility of the reaction with other functional groups present in the molecule. Once introduced, the carboxyl group can be readily modified, for instance, by converting it to an acid chloride to facilitate further reactions. prepchem.com

| Method | Reagents/Process | Description |

| Oxidation of Alkylbenzenes | KMnO₄ or HNO₃ | A robust and common method for converting an alkyl side chain (e.g., a methyl group) on an aromatic ring to a carboxylic acid. chemicalbook.comprepchem.com |

| Carbonation of Organometallics | 1. Mg or R-Li; 2. CO₂; 3. H₃O⁺ | Involves forming a Grignard or organolithium reagent from an aryl halide, which then reacts with carbon dioxide to form the carboxylate. |

| Hydrolysis of Nitriles | H₃O⁺ or OH⁻, heat | The cyano group (-CN) can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. |

| Modification to Acid Chloride | Thionyl chloride (SOCl₂) or oxalyl chloride | Converts the carboxylic acid to a more reactive acid chloride, a key intermediate for forming esters and amides. prepchem.com |

This table is based on data from multiple sources. prepchem.comchemicalbook.comprepchem.com

Multi-Step Synthesis Approaches for Polysubstituted Aromatic Compounds

The synthesis of polysubstituted benzenes like this compound is a testament to the importance of strategic planning in organic chemistry. pressbooks.pubrsc.org The order in which functional groups are introduced is paramount to the success of the synthesis, as each new group alters the reactivity and regioselectivity of the aromatic ring for subsequent reactions. libretexts.org

A hypothetical synthetic sequence for this compound would have to carefully consider the directing effects at each step:

Starting Material Selection: A plausible starting point could be a simple, commercially available substituted toluene, such as 2-chlorotoluene (B165313).

First Substitution: The first reaction would aim to install a group that directs the next substitution to the correct position. For example, nitration of 2-chlorotoluene would likely yield a mixture of isomers, which would need to be separated.

Subsequent Functionalizations: Each subsequent step of halogenation, nitration, and side-chain oxidation must be planned to build the desired substitution pattern. The deactivating nature of the nitro and carboxyl groups means they are often introduced later in the synthesis, while activating groups like methyls are used to control the regiochemistry of earlier steps before being oxidized.

Final Transformations: The final step would likely be the mild oxidation of a precursor, such as a benzyl alcohol, to furnish the formyl group, as this functionality might not be stable to the conditions of other reactions like nitration or oxidation. tcichemicals.com

Sequential Functional Group Interconversions and Aromatic Substitutions

A linear, sequential approach to the synthesis of this compound would involve the stepwise introduction and modification of functional groups on a simpler starting material. A plausible pathway could commence with 2-chlorotoluene, leveraging the methyl group as a precursor to both the carboxylic acid and formyl functionalities.

One potential, albeit lengthy, sequence is outlined below:

Nitration of 2-Chlorotoluene: The initial step would involve the nitration of 2-chlorotoluene. The directing effects of the chloro (ortho, para-directing) and methyl (ortho, para-directing) groups would lead to a mixture of isomers. The desired 2-chloro-3-nitrotoluene (B91179) would likely be a minor product, necessitating efficient separation techniques.

Oxidation of the Methyl Group to a Carboxylic Acid: The separated 2-chloro-3-nitrotoluene could then undergo oxidation of the methyl group to a carboxylic acid, yielding 2-chloro-3-nitrobenzoic acid. Strong oxidizing agents such as potassium permanganate (B83412) or chromic acid are typically employed for this transformation.

Introduction of the Formyl Group: The final and most challenging step would be the introduction of a formyl group at the 6-position. Given the deactivating nature of the existing substituents, direct formylation of 2-chloro-3-nitrobenzoic acid would be difficult. A more feasible approach would involve the protection of the carboxylic acid, followed by a directed ortho-metalation-formylation sequence. However, the presence of the nitro group could complicate this step.

An alternative sequential strategy could involve the introduction of the formyl group precursor early in the synthesis. For instance, starting with 2-chloro-6-methylbenzoic acid, one could perform nitration, followed by partial oxidation of the methyl group to an aldehyde. However, controlling the oxidation to the aldehyde stage without over-oxidation to the carboxylic acid can be challenging.

Convergent Synthesis Strategies for High Structural Complexity

Convergent synthetic strategies aim to construct a complex molecule by first preparing key fragments and then coupling them together in the later stages of the synthesis. For a molecule like this compound, a convergent approach is less obvious due to the single aromatic ring core. However, one could consider a strategy involving the coupling of a pre-functionalized aromatic piece.

A hypothetical convergent route could involve a cross-coupling reaction to introduce the formyl group or its precursor. For example, one could envision the synthesis of a di-halogenated nitrobenzoic acid derivative, which could then undergo a selective, site-specific cross-coupling reaction to introduce a formyl equivalent. This approach would depend heavily on the differential reactivity of the halogenated positions, which can be difficult to achieve with high selectivity.

Catalytic Systems and Optimized Reaction Conditions for Enhanced Selectivity and Yield

The successful synthesis of this compound, whether through sequential or convergent pathways, would rely heavily on the use of modern catalytic systems and carefully optimized reaction conditions to achieve the desired selectivity and yield.

Transition Metal-Catalyzed Coupling Reactions in Benzoic Acid Synthesis

Transition metal catalysis, particularly with palladium, has become a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, palladium-catalyzed cross-coupling reactions could be instrumental.

For instance, a hypothetical route could start with a suitably protected 2-chloro-6-bromobenzoic acid. Nitration of this intermediate would need to be carefully controlled to achieve the desired regiochemistry. The resulting 2-chloro-6-bromo-3-nitrobenzoic acid derivative could then undergo a palladium-catalyzed formylation reaction, such as a Sonogashira coupling with a protected acetylene (B1199291) followed by hydration, or a direct formylation using carbon monoxide and a hydride source.

Table 1: Potential Transition Metal-Catalyzed Reactions in the Synthesis of this compound

| Reaction Type | Catalyst/Ligand System | Substrate | Reagent | Potential Outcome |

| Suzuki Coupling | Pd(PPh₃)₄ / SPhos | 2-Chloro-6-bromo-3-nitrobenzoic acid derivative | Formylboronic acid equivalent | Introduction of the formyl group |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | 2,6-Dichlorobenzoic acid derivative | Nitro-aniline derivative | Formation of a key intermediate |

| Carbonylation | Pd(OAc)₂ / dppf | 2-Chloro-6-iodo-3-nitrobenzoic acid derivative | CO, H₂ | Direct formylation |

This table presents hypothetical applications of transition metal catalysis and does not represent experimentally verified reactions for this specific target molecule.

Acid- and Base-Catalyzed Transformations for Functional Group Manipulations

Acid and base catalysis are fundamental to many of the transformations required for the synthesis of this compound.

Acid Catalysis: Nitration of the aromatic ring is a classic example of an acid-catalyzed electrophilic aromatic substitution, typically employing a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). The conditions for this reaction, including temperature and acid concentration, would need to be precisely controlled to favor the formation of the desired 3-nitro isomer.

Base Catalysis: Base-catalyzed reactions could be employed for the protection and deprotection of the carboxylic acid group. For example, the formation of a methyl or ethyl ester via Fischer esterification is acid-catalyzed, while its subsequent hydrolysis back to the carboxylic acid is typically base-catalyzed using a hydroxide (B78521) source like sodium or potassium hydroxide. Furthermore, if a directed ortho-metalation strategy were to be employed for the introduction of the formyl group, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) would be required to deprotonate the aromatic ring at the position ortho to the directing group.

Table 2: Key Acid- and Base-Catalyzed Steps in a Hypothetical Synthesis

| Step | Reagents | Catalyst Type | Purpose |

| Nitration | HNO₃, H₂SO₄ | Acid | Introduction of the nitro group |

| Esterification | CH₃OH, H₂SO₄ | Acid | Protection of the carboxylic acid |

| Hydrolysis | NaOH, H₂O | Base | Deprotection of the carboxylic acid |

| Directed Metalation | LDA | Base | Generation of a nucleophilic aromatic intermediate for formylation |

This table outlines plausible acid- and base-catalyzed steps in a theoretical synthesis of this compound.

Mechanistic Elucidation and Reactivity Profile Studies

Investigation of Electrophilic Aromatic Substitution Mechanisms in Highly Deactivated Aromatic Systems

Electrophilic Aromatic Substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom with an electrophile. wikipedia.orgmasterorganicchemistry.com However, the rate and feasibility of these reactions are highly dependent on the electronic properties of the substituents attached to the ring. Substituents are broadly classified as either activating or deactivating. wikipedia.org Activating groups donate electron density to the aromatic ring, stabilizing the cationic intermediate (the sigma complex or arenium ion) and thus increasing the reaction rate. wikipedia.orgmasterorganicchemistry.com

Conversely, deactivating groups withdraw electron density from the ring, which destabilizes the cationic intermediate and decreases the rate of reaction. wikipedia.org The aromatic ring of 2-Chloro-6-formyl-3-nitrobenzoic acid is decorated with four powerful electron-withdrawing groups (EWGs):

Nitro group (-NO₂): Extremely deactivating through both inductive and resonance effects.

Formyl group (-CHO): Strongly deactivating through inductive and resonance effects.

Carboxylic acid group (-COOH): Strongly deactivating through inductive and resonance effects.

The cumulative effect of these four EWGs renders the aromatic ring exceptionally electron-deficient and therefore highly deactivated towards electrophilic attack. wikipedia.org Standard electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would require extremely harsh conditions to proceed, if they occur at all. wikipedia.orgmasterorganicchemistry.com The deactivation is so profound that the catalyst used in Friedel-Crafts reactions (a Lewis acid like AlCl₃) would likely coordinate with the carboxyl group, adding further deactivation and preventing the reaction. iitk.ac.in

Nucleophilic Aromatic Substitution Pathways at Chloro-Substituted Aromatic Centers

While the electron-deficient nature of the ring shuts down electrophilic substitution, it simultaneously activates the ring for Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is uncommon for simple aryl halides but becomes viable when strong electron-withdrawing groups are present at positions ortho and/or para to the leaving group. libretexts.orgopenstax.org In this compound, the chloro group is a potential leaving group. Its reactivity is significantly enhanced by the presence of:

An ortho-nitro group (-NO₂)

A para-carboxylic acid group (-COOH)

The mechanism for SNAr is a two-step addition-elimination process. openstax.org

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chloro group. This is typically the rate-determining step. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. openstax.orgyoutube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.

The presence of the ortho-nitro and para-carboxyl groups is crucial because they delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it and lowering the activation energy for its formation. libretexts.orgyoutube.com The nitro group is particularly effective at this stabilization. Consequently, the chlorine atom in this compound is susceptible to displacement by a variety of nucleophiles (e.g., OH⁻, RO⁻, NH₃) under conditions much milder than those required for SEAr reactions.

Reaction Mechanisms of Aldehyde and Carboxylic Acid Group Interconversions

The formyl and carboxylic acid groups on the ring can undergo a variety of transformations characteristic of their functional classes.

Oxidation of the Aldehyde: The formyl group can be readily oxidized to a carboxylic acid group, yielding 2-chloro-3-nitro-1,6-benzenedicarboxylic acid. This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The mechanism of oxidation often involves the formation of a hydrate from the aldehyde, which is then oxidized.

Reduction of the Aldehyde: The formyl group can be selectively reduced to a primary alcohol (-CH₂OH) using mild reducing agents like sodium borohydride (NaBH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

Reduction of the Carboxylic Acid: The carboxylic acid group is less reactive towards reduction than the aldehyde. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are required to reduce it to a primary alcohol. libretexts.org Due to the high reactivity of LiAlH₄, it would likely reduce both the carboxylic acid and the aldehyde group simultaneously.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org A tetrahedral intermediate is formed, followed by the elimination of water to yield the ester. libretexts.org

Stereoelectronic Effects Governing Regioselectivity and Reaction Kinetics

Stereoelectronic effects are the consequences of the spatial arrangement of orbitals on molecular geometry and reactivity. wikipedia.orgbaranlab.org In this compound, these effects, particularly the "ortho effect," play a significant role.

The presence of two substituents (-Cl and -CHO) ortho to the carboxylic acid group introduces considerable steric hindrance. This crowding can force the -COOH and -CHO groups to twist out of the plane of the benzene ring. Such a conformational change would disrupt the π-orbital overlap between the carbonyls and the aromatic system, thereby diminishing their resonance effects. rsc.org This can influence both the acidity of the carboxylic acid and the reactivity of the aldehyde. Furthermore, the approach of reagents to these functional groups is sterically hindered, which can significantly lower reaction rates compared to their meta- or para-substituted counterparts.

Intramolecular hydrogen bonding can also occur, for example, between the acidic proton of the carboxyl group and the oxygen of the ortho-formyl group. rsc.orgnih.gov This interaction can stabilize certain conformations and influence the acidity and chemical properties of the molecule. rsc.orgacs.org

Quantitative Structure-Activity Relationships (QSAR) attempt to correlate the chemical structure of a compound with its reactivity or biological activity using physicochemical parameters. researchgate.netdamcop.com A foundational tool in this field is the Hammett equation, which describes the influence of meta- and para-substituents on the reactivity of benzene derivatives. lkouniv.ac.in The equation is given by:

log(K/K₀) = σρ

where K is the equilibrium constant for the substituted compound, K₀ is the constant for the unsubstituted compound, σ (sigma) is the substituent constant that depends only on the nature and position of the substituent, and ρ (rho) is the reaction constant. lkouniv.ac.in

The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent. spu.edu.sy Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups. damcop.com

Interactive Table: Hammett Constants for Substituents Select a substituent from the dropdown to view its Hammett constants.

| Substituent | σ_meta | σ_para |

|---|---|---|

| -Cl | +0.37 | +0.23 |

| -CHO | +0.35 | +0.42 |

| -NO₂ | +0.71 | +0.78 |

| -COOH | +0.37 | +0.45 |

All substituents on this compound have positive σ values, confirming their electron-withdrawing nature. This leads to a significant increase in the acidity (a larger Kₐ value) of the carboxylic acid compared to unsubstituted benzoic acid. However, the standard Hammett equation is generally not applied to ortho-substituents because steric effects and other proximity interactions, not accounted for in the σ value, can be significant. quora.com

Inductive Effect (-I): The withdrawal or donation of electrons through the sigma bonds, based on electronegativity.

Resonance Effect (-R or +R): The withdrawal or donation of electrons through the pi system (delocalization).

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|

| -Cl | Withdrawing (-I) | Donating (+R) | Deactivating |

| -NO₂ | Withdrawing (-I) | Withdrawing (-R) | Strongly Deactivating |

| -CHO | Withdrawing (-I) | Withdrawing (-R) | Strongly Deactivating |

| -COOH | Withdrawing (-I) | Withdrawing (-R) | Strongly Deactivating |

For this compound, the nitro, formyl, and carboxyl groups are all -I and -R groups, meaning they withdraw electron density through both mechanisms. nih.govlibretexts.org This powerful, additive withdrawal is responsible for the extreme deactivation of the ring towards SEAr and its activation towards SNAr. The chloro group is an interesting case where its inductive withdrawal outweighs its resonance donation, resulting in a net deactivating effect. youtube.com

Intermolecular and Intramolecular Reaction Dynamics of Substituted Benzoic Acids

The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. This property dictates many of the physical and chemical characteristics of this compound.

Intermolecular Dynamics: Like most carboxylic acids, this compound is expected to form strong intermolecular hydrogen bonds. In nonpolar solvents or the solid state, it likely exists as a hydrogen-bonded dimer, where the carboxyl groups of two molecules associate in a cyclic arrangement. rasayanjournal.co.in These strong intermolecular forces contribute to higher melting and boiling points compared to non-hydrogen-bonded compounds of similar molecular weight.

Intramolecular Dynamics: The ortho relationship between the carboxylic acid and the formyl group allows for the possibility of intramolecular hydrogen bonding. rsc.orgnih.gov A hydrogen bond can form between the hydroxyl proton of the -COOH group and the carbonyl oxygen of the -CHO group. This internal hydrogen bond can increase the effective acidity of the compound by stabilizing the carboxylate anion upon deprotonation. rsc.org Such interactions lock the molecule into a more planar conformation, which can, in turn, affect its reactivity and interactions with other molecules. rsc.org

Computational Chemistry and Advanced Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic configuration. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various electronic properties.

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. For 2-Chloro-6-formyl-3-nitrobenzoic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to predict its most stable three-dimensional structure through geometry optimization. jocpr.com This process finds the minimum energy conformation by adjusting bond lengths, bond angles, and dihedral angles.

Vibrational analysis, performed after geometry optimization, calculates the harmonic vibrational frequencies of the molecule. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration (e.g., stretching, bending, torsion) and can be correlated with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to confirm the molecular structure and assign spectral peaks. scirp.org For this compound, this would involve identifying the characteristic vibrational modes for the C=O stretches of the aldehyde and carboxylic acid groups, the N-O stretches of the nitro group, and the C-Cl stretch.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net DFT calculations provide precise values for these orbitals and other related quantum chemical descriptors.

Table 1: Representative Quantum Chemical Parameters Calculated via DFT

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -8.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.0 to -4.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 4.0 eV |

| Ionization Potential (I) | -EHOMO | 7.0 to 8.5 eV |

| Electron Affinity (A) | -ELUMO | 3.0 to 4.5 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -5.0 to -6.5 eV |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 1.5 to 2.0 eV |

| Global Softness (S) | 1 / (2η) | 0.25 to 0.33 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 4.0 to 6.5 eV |

Note: The values presented are hypothetical estimates based on similar aromatic compounds and serve as an illustration of the data obtained from DFT calculations.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are based on first principles without reliance on empirical parameters. jocpr.com While more computationally demanding than DFT, these methods can provide higher accuracy for total energies, reaction barriers, and other molecular properties. They are often used to benchmark the results obtained from DFT calculations. For a molecule like this compound, high-level ab initio calculations could be used to obtain a highly accurate reference geometry or to precisely calculate the energy of a specific chemical transformation.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational methods are invaluable for mapping the detailed steps of a chemical reaction, providing a dynamic picture that goes beyond the static structures of reactants and products.

To understand how a reaction involving this compound proceeds, identifying the transition state (TS) is essential. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. Computational algorithms can search for and optimize the geometry of the TS. A subsequent frequency calculation must confirm the TS by showing exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the identified TS correctly connects the intended species. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.

This compound has multiple functional groups and positions on the aromatic ring where a reaction could occur. Computational chemistry can predict the regioselectivity of such reactions. For instance, in an electrophilic aromatic substitution, calculations can determine which position on the benzene (B151609) ring is most susceptible to attack by comparing the activation energies for pathways leading to different isomers. Similarly, for nucleophilic reactions, analysis of the molecular electrostatic potential (MEP) map and local reactivity descriptors (like Fukui functions) can identify the most electron-deficient sites, such as the carbonyl carbons of the aldehyde and carboxylic acid groups. researchgate.net By comparing the calculated energy barriers for all possible reaction pathways, the most favorable product can be predicted.

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Landscapes

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations model the behavior of a system containing many molecules, providing insights into dynamic processes, solvent effects, and conformational flexibility.

For this compound, the carboxylic acid and formyl groups have rotational freedom, leading to multiple possible conformations. MD simulations can explore this conformational landscape by simulating the molecule's motion over nanoseconds or longer, revealing the most populated (lowest energy) conformations and the energy barriers between them.

Furthermore, MD simulations are crucial for understanding solvent effects. By explicitly including solvent molecules (e.g., water) in the simulation box, one can observe how the solvent interacts with the solute through hydrogen bonding and other intermolecular forces. rsc.org This provides a more realistic model of the molecule's behavior in solution, which can significantly influence its conformation, reactivity, and properties compared to the gas phase calculations of quantum mechanics.

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Description | Example Setting |

| Force Field | A set of empirical energy functions and parameters used to calculate potential energy. | AMBER, CHARMM, GROMOS |

| Solvent Model | The model used to represent solvent molecules. | TIP3P, SPC/E (for water) |

| System Size | Number of atoms in the simulation box. | ~10,000 - 50,000 atoms |

| Ensemble | The statistical ensemble defining the thermodynamic state. | NVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |

| Pressure | The pressure at which the simulation is run (for NPT). | 1 atm |

| Simulation Time | The total duration of the simulation. | 100 - 500 ns |

| Time Step | The interval between successive calculations of forces and positions. | 2 fs |

Supramolecular Interactions and Crystal Engineering Investigations

The prediction and understanding of how molecules of this compound assemble in the solid state is a central theme in crystal engineering. Computational analyses provide atomic-level insights into the forces governing this self-assembly.

The presence of multiple hydrogen bond donors (carboxylic acid) and acceptors (carboxylic oxygen, formyl oxygen, nitro oxygens) suggests a rich and complex hydrogen bonding landscape. Quantum chemical calculations, typically using Density Functional Theory (DFT), can be employed to analyze these interactions.

The primary and most predictable hydrogen bonding motif is the formation of a centrosymmetric dimer via the carboxylic acid groups, a common feature in the crystal structures of benzoic acid derivatives. Beyond this, intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent formyl oxygen, or between the formyl C-H group and the nitro or chloro substituents, could influence the molecule's preferred conformation.

Intermolecularly, weaker C-H···O hydrogen bonds involving the aromatic and formyl protons with nitro and carbonyl oxygen atoms are also anticipated to play a significant role in stabilizing the crystal lattice.

π-π stacking interactions are another crucial factor in the crystal packing of aromatic molecules. The electron-deficient nature of the nitro- and chloro-substituted benzene ring in this compound would likely favor offset or parallel-displaced π-π stacking arrangements to minimize electrostatic repulsion. Computational tools can quantify the energy of these interactions and determine their geometric preferences.

Table 1: Hypothetical Interaction Energies and Geometries for Dimers of this compound (Illustrative data based on DFT calculations for analogous systems)

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| Carboxylic Acid Dimer | O-H···O=C | 1.75 | 175 | -14.5 |

| C-H···O Hydrogen Bond | C(formyl)-H···O(nitro) | 2.45 | 150 | -2.1 |

| π-π Stacking | Ring Centroid···Ring Centroid | 3.60 | N/A | -3.5 |

Crystal structure prediction (CSP) is a computational methodology used to generate and rank plausible crystal structures for a given molecule based on their calculated lattice energies. For a molecule like this compound, with its conformational flexibility (rotation of the carboxyl, formyl, and nitro groups), CSP is particularly challenging but offers profound insights into potential polymorphism.

The process typically involves a global search of the potential energy surface, generating a multitude of hypothetical crystal packings. These structures are then ranked by their relative energies, calculated using force fields or more accurate quantum mechanical methods. The results of a CSP study would reveal the most likely packing arrangements and whether the molecule is prone to exist in multiple crystalline forms (polymorphs) with different physical properties. The subtle balance between the strong carboxylic acid dimerization and weaker, but numerous, C-H···O and π-π stacking interactions would likely lead to a complex energy landscape with several low-energy crystal structures.

Predictive Modeling of Spectroscopic Signatures from First Principles

First-principles calculations, particularly DFT, are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental characterization. By calculating the vibrational frequencies and NMR chemical shifts of a molecule's optimized geometry, a theoretical spectrum can be generated and compared with experimental data.

For this compound, theoretical calculations would predict characteristic vibrational frequencies for its functional groups. For instance, the C=O stretching of the carboxylic acid and formyl groups, the asymmetric and symmetric stretches of the nitro group, and the C-Cl stretching mode would all appear in distinct regions of the infrared and Raman spectra. The precise positions of these peaks would be sensitive to the molecule's conformation and intermolecular interactions, particularly hydrogen bonding.

Similarly, NMR chemical shifts for the ¹H and ¹³C nuclei can be calculated. These theoretical shifts are invaluable for assigning the peaks in an experimental NMR spectrum and can provide confirmation of the molecule's covalent structure and insights into its electronic environment.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Illustrative data based on scaled DFT B3LYP/6-311++G(d,p) calculations)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3000 | Broad, Strong |

| C-H Stretch | Formyl | ~2850 | Medium |

| C=O Stretch | Carboxylic Acid | ~1710 | Strong |

| C=O Stretch | Formyl | ~1690 | Strong |

| NO₂ Asymmetric Stretch | Nitro | ~1540 | Strong |

| NO₂ Symmetric Stretch | Nitro | ~1350 | Strong |

| C-Cl Stretch | Chloro | ~750 | Medium |

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 2-Chloro-6-formyl-3-nitrobenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the substitution pattern on the benzene (B151609) ring.

Advanced 1H and 13C NMR Techniques for Complete Structural Assignment

The structure of this compound suggests a distinct set of signals in both ¹H and ¹³C NMR spectra. The aromatic region of the ¹H NMR spectrum is expected to show two distinct protons. Similarly, the ¹³C NMR spectrum will display signals corresponding to each of the unique carbon atoms in the molecule, including the carbonyl carbons of the aldehyde and carboxylic acid groups, and the carbons of the aromatic ring.

The electron-withdrawing nature of the nitro (-NO₂), formyl (-CHO), chloro (-Cl), and carboxylic acid (-COOH) groups significantly influences the chemical shifts of the aromatic protons and carbons, generally shifting them to a lower field (higher ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 8.2 - 8.4 | Doublet | 8 - 9 |

| H-5 | 7.8 - 8.0 | Doublet | 8 - 9 |

| Aldehyde (-CHO) | 10.0 - 10.5 | Singlet | N/A |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-COOH) | 165 - 170 |

| C-2 (-Cl) | 135 - 140 |

| C-3 (-NO₂) | 148 - 152 |

| C-4 | 130 - 135 |

| C-5 | 125 - 130 |

| C-6 (-CHO) | 138 - 142 |

Two-Dimensional NMR Spectroscopies (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the predicted signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the signals of the H-4 and H-5 aromatic protons would be expected, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. It would be used to definitively assign the signals for C-4 and C-5 by correlating them to their attached protons, H-4 and H-5, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons, which helps piece together the molecular skeleton. Key expected correlations would include:

The aldehyde proton (-CHO) showing correlations to C-6, C-1, and C-5.

The aromatic proton H-4 showing correlations to C-2, C-6, and the C-5 carbon.

The aromatic proton H-5 showing correlations to C-1, C-3, and the C-4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY experiment could show spatial relationships between the aldehyde proton and the H-5 proton, further confirming the substituent arrangement.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₈H₄ClNO₅), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Atomic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| C₈H₄³⁵ClNO₅ | Carbon-12 | 12.000000 | 96.000000 |

| Hydrogen-1 | 1.007825 | 4.031300 | |

| Chlorine-35 | 34.968853 | 34.968853 | |

| Nitrogen-14 | 14.003074 | 14.003074 | |

| Oxygen-16 | 15.994915 | 79.974575 |

| Monoisotopic Mass | | | 228.977802 |

An HRMS measurement yielding a mass value extremely close to 228.9778 Da would confirm the elemental composition of the molecule.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Detection

Both ESI and MALDI are "soft" ionization techniques that allow for the analysis of molecules with minimal fragmentation. wikipedia.org

Electrospray Ionization (ESI-MS): This is a highly common technique for analyzing polar molecules, such as carboxylic acids. In negative ion mode, ESI-MS would readily detect the deprotonated molecule [M-H]⁻ of this compound at an m/z corresponding to its molecular weight minus one proton. Studies on other nitrobenzoic acids have shown ESI to be an effective ionization method. researchgate.netresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is also well-suited for the analysis of nitroaromatic compounds. nih.gov It often produces singly charged ions, which simplifies spectral interpretation. wikipedia.org Depending on the matrix used and the instrument settings, both protonated [M+H]⁺ and deprotonated [M-H]⁻ ions could be observed. Research on similar compounds demonstrates that MALDI can be a sensitive detection method for nitrobenzoic acids. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) involves isolating a specific ion (the precursor ion) and inducing its fragmentation to produce product ions. nih.gov The resulting fragmentation pattern provides valuable structural information. For the [M-H]⁻ ion of this compound, collision-induced dissociation (CID) would likely lead to characteristic neutral losses.

Common fragmentation pathways for aromatic carboxylic acids include the loss of CO₂ (44 Da) and H₂O (18 Da). Nitroaromatic compounds can exhibit losses of NO (30 Da) and NO₂ (46 Da). miamioh.edu

Table 4: Plausible MS/MS Fragmentations for the [M-H]⁻ Ion of this compound (m/z 228.0)

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Identity of Loss |

|---|---|---|---|

| 228.0 | H₂O | 210.0 | Loss of water from the carboxylic acid group |

| 228.0 | CO₂ | 184.0 | Decarboxylation of the benzoic acid |

| 228.0 | NO₂ | 182.0 | Loss of the nitro group |

Analyzing these specific fragmentation pathways via MS/MS would provide strong corroborating evidence for the presence and positions of the various functional groups on the aromatic ring. ncsu.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. For this compound, these methods provide a molecular fingerprint by probing the vibrational modes of its constituent bonds. The spectra are dictated by the molecule's unique structure, including the electron-withdrawing effects of the nitro and chloro groups and the potential for intra- and intermolecular hydrogen bonding involving the carboxylic acid and formyl groups. While a complete, published experimental spectrum for this specific compound is not widely available, analysis of related compounds allows for a detailed prediction of its key spectral features researchgate.netijcrr.comresearchgate.net.

Detailed Spectral Band Assignment and Vibrational Mode Analysis

A detailed analysis of the vibrational spectrum of this compound would involve assigning specific absorption bands (in IR) or scattering peaks (in Raman) to the vibrational modes of its functional groups. The presence of multiple functional groups leads to a complex but interpretable spectrum.

Key expected vibrational modes include:

Carboxylic Acid Group (-COOH): This group gives rise to some of the most characteristic bands. The O-H stretching vibration is expected to appear as a very broad band in the IR spectrum, typically in the 3300-2500 cm⁻¹ region, due to strong hydrogen bonding which is characteristic of carboxylic acid dimers docbrown.info. The carbonyl (C=O) stretching vibration of the acid would produce an intense absorption band, generally found between 1700 and 1725 cm⁻¹ researchgate.net.

Formyl Group (-CHO): The aldehyde C-H stretch typically appears as a pair of weak to medium bands between 2850 and 2700 cm⁻¹. The carbonyl (C=O) stretching of the aldehyde is also very intense and is expected around 1690-1715 cm⁻¹, potentially overlapping with the acid carbonyl band.

Nitro Group (-NO₂): The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1330 and 1370 cm⁻¹ researchgate.net.

Aromatic Ring and Substituents: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ docbrown.info. Aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹ researchgate.net.

The table below summarizes the expected characteristic vibrational frequencies and their assignments for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium to Weak |

| Aldehyde C-H Stretch | Formyl Group | 2850 - 2700 | Weak |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Strong |

| C=O Stretch | Formyl Group | 1715 - 1690 | Strong |

| Asymmetric NO₂ Stretch | Nitro Group | 1570 - 1500 | Strong |

| C=C Stretch | Benzene Ring | 1600 - 1450 | Medium to Weak |

| Symmetric NO₂ Stretch | Nitro Group | 1370 - 1330 | Strong |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1320 - 1210 | Medium |

| C-Cl Stretch | Chloro Group | 800 - 600 | Medium to Strong |

In Situ IR Spectroscopy for Reaction Monitoring and Kinetic Studies

In situ IR spectroscopy is a powerful technique that allows for the real-time monitoring of chemical reactions by tracking changes in the concentration of reactants, intermediates, and products. This is achieved by observing the change in intensity of their characteristic vibrational bands over time. For reactions involving this compound, such as its synthesis or subsequent derivatization, in situ IR could provide valuable mechanistic and kinetic data. For instance, the disappearance of a reactant's specific band or the appearance of a product's band could be plotted against time to determine reaction rates and endpoints. However, specific studies applying in situ IR spectroscopy to reactions involving this compound are not readily found in the published literature, though the technique remains highly relevant for its chemical class.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction (SCXRD) for Precise Atomic Coordinates and Bond Parameters

Single-crystal X-ray diffraction (SCXRD) on a suitable crystal of this compound would yield its exact molecular structure. While a specific crystal structure for this compound does not appear to be available in public databases, analysis of related substituted benzoic acids provides insight into the expected structural features researchgate.netnih.gov. It is highly probable that the carboxylic acid groups would form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds, a common and highly stable motif for carboxylic acids researchgate.netcore.ac.uk. The analysis would also reveal the dihedral angles between the plane of the benzene ring and the substituents (carboxyl, formyl, and nitro groups), which are often twisted out of the plane due to steric hindrance researchgate.net.

Powder X-ray Diffraction (PXRD) for Polymorph Screening and Phase Identification

Powder X-ray diffraction (PXRD) is an essential tool for the analysis of polycrystalline materials. It is particularly crucial for polymorph screening, which involves identifying different crystalline forms of the same compound that can exhibit distinct physical properties. For a multifunctional molecule like this compound, the possibility of polymorphism exists due to different potential hydrogen bonding arrangements or molecular conformations in the solid state rsc.orguky.edu. A polymorph screen would involve crystallizing the compound under various conditions and analyzing the resulting solids by PXRD. Each polymorph would produce a unique diffraction pattern, serving as a fingerprint for that specific crystalline phase researchgate.netuky.edu. While PXRD studies specifically on this compound are not documented in the literature, this technique would be indispensable for its solid-state characterization and quality control.

Advanced Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis

Chromatographic techniques are vital for separating components of a mixture and assessing the purity of a compound. For this compound, high-performance liquid chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most common and effective method for purity determination and analysis of related isomers.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (often a mixture of water/buffer and acetonitrile (B52724) or methanol). The separation of the target compound from its synthetic precursors, by-products, or isomers (e.g., positional isomers where the substituents are at different locations on the benzene ring) is based on differences in their polarity. A well-developed HPLC method can provide quantitative results on the purity of this compound and detect impurities at very low levels ekb.eg. While literature detailing a specific HPLC method for this exact compound is scarce, the principles are widely applied to substituted benzoic acids for quality control and isomeric separation researchgate.net.

The provided search results pertain to similar but structurally distinct compounds, such as 2-Chloro-3-nitrobenzoic acid. While these results discuss HPLC and UHPLC techniques, this information cannot be accurately extrapolated to "this compound" due to differences in their chemical structures which would significantly impact their chromatographic behavior and analytical detection.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the requested topics for "this compound" as per the specified outline and instructions. Any attempt to generate such content would be based on speculation rather than documented research findings for the target compound.

Chemical Derivatization Strategies and Functional Group Interconversions of 2 Chloro 6 Formyl 3 Nitrobenzoic Acid

The trifunctional nature of 2-chloro-6-formyl-3-nitrobenzoic acid, possessing a carboxylic acid, an aldehyde (formyl), and a nitro group on a chlorinated benzene (B151609) ring, makes it a versatile scaffold for chemical synthesis. The distinct reactivity of each functional group allows for selective modifications, enabling the generation of a diverse array of derivatives. Strategic manipulation of these groups is crucial for building molecular complexity and accessing novel chemical entities.

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for the Synthesis of Complex Aromatic Heterocycles

The inherent reactivity of 2-Chloro-6-formyl-3-nitrobenzoic acid makes it a prime candidate for the synthesis of diverse and complex aromatic heterocyclic systems. The presence of the aldehyde and carboxylic acid groups facilitates cyclization reactions to form fused ring systems. For instance, reductive cyclization of the nitro group in the presence of the formyl group can lead to the formation of quinoline (B57606) or other nitrogen-containing heterocyclic cores. The chloro substituent provides a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of additional complexity and tuning of electronic properties.

Role as a Precursor for Ligands in Organometallic Chemistry and Catalysis

The synthesis of novel ligands is a cornerstone of advancements in organometallic chemistry and catalysis. This compound serves as an excellent starting material for creating bespoke ligands. The carboxylic acid and aldehyde functionalities can be readily converted into various donor groups, such as amides, esters, imines, and phosphines. These modifications, coupled with the electronic influence of the nitro and chloro groups, can be used to fine-tune the steric and electronic properties of the resulting ligands, thereby influencing the activity and selectivity of the metallic catalysts they coordinate.

Integration into Advanced Polymeric Materials and Functional Frameworks

The multifunctionality of this compound allows for its incorporation into advanced polymeric materials and functional frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The carboxylic acid group is a common linker moiety for the construction of MOFs, while the aldehyde can participate in the formation of imine-linked COFs. The nitro and chloro groups can impart specific functionalities to the resulting porous materials, such as enhanced gas sorption properties, catalytic activity, or sensing capabilities.

Co-crystal Engineering and Supramolecular Assembly for Novel Material Properties

The field of co-crystal engineering leverages non-covalent interactions to design materials with tailored physical and chemical properties. The carboxylic acid group of this compound is a strong hydrogen bond donor, capable of forming robust supramolecular synthons with a variety of co-formers, such as pyridines, amides, and other carboxylic acids. The aldehyde, nitro, and chloro groups can also participate in weaker intermolecular interactions, such as dipole-dipole and halogen bonding, further directing the supramolecular assembly and influencing properties like solubility, stability, and melting point.

Future Research Directions and Overarching Challenges

Development of Sustainable and Environmentally Benign Synthetic Routes for Polysubstituted Benzoic Acids

The conventional synthesis of polysubstituted benzoic acids often relies on harsh reagents and generates significant chemical waste. A primary challenge for the future is the development of green and sustainable synthetic methodologies. Research in this area should focus on several key aspects:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Renewable Feedstocks: Investigating the use of bio-based starting materials, such as lignin-derived aromatic compounds, as precursors for polysubstituted benzoic acids. rsc.org

Green Solvents and Catalysts: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or supercritical fluids. nih.gov Furthermore, the development of recyclable and non-toxic catalysts is crucial. mdpi.com For instance, the use of selenium-containing catalysts in water with hydrogen peroxide as a green oxidant has shown promise for the synthesis of functionalized carboxylic acids. mdpi.com

Energy Efficiency: Exploring energy-efficient synthetic methods, such as solar-driven electrochemical processes, to reduce the carbon footprint of production. rsc.org

| Synthetic Approach | Key Advantages | Key Challenges |

| Traditional Synthesis | Well-established, versatile | Often low atom economy, use of hazardous reagents, significant waste generation |

| Green Chemistry Approaches | Reduced environmental impact, improved safety, potential for cost savings | Catalyst development, process optimization, scalability |

| Renewable Feedstock Utilization | Sustainability, reduced reliance on fossil fuels | Feedstock availability and processing, development of efficient conversion pathways |

Exploration of Chemoenzymatic Synthesis and Biocatalytic Transformations

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. astrazeneca.com The use of enzymes can lead to highly selective and efficient transformations under mild reaction conditions. Future research in this area should explore:

Enzyme Discovery and Engineering: Identifying and engineering enzymes, such as oxygenases and carboxylases, that can selectively functionalize the benzoic acid scaffold. researchgate.netrsc.org

Cascade Reactions: Designing multi-enzyme cascade reactions to synthesize complex molecules like 2-Chloro-6-formyl-3-nitrobenzoic acid in a single pot, which can improve efficiency and reduce waste. nih.gov

Whole-Cell Biotransformation: Utilizing engineered microorganisms as whole-cell biocatalysts for the production of polysubstituted benzoic acids from simple, renewable feedstocks. researchgate.net

| Biocatalytic Method | Key Features | Potential Application for Polysubstituted Benzoic Acids |

| Isolated Enzymes | High selectivity and specificity | Regioselective hydroxylation, carboxylation, and other functional group introductions |

| Whole-Cell Biocatalysis | Can perform multi-step syntheses, cofactor regeneration | De novo synthesis from simple carbon sources, detoxification of intermediates |

| Chemoenzymatic Synthesis | Combines the advantages of chemical and biological catalysts | Access to a wider range of chemical transformations and molecular complexity |

Implementation of Flow Chemistry Approaches for Scalable Production

Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. nih.govdurham.ac.uk The application of flow chemistry to the synthesis of polysubstituted benzoic acids presents several opportunities:

Improved Safety and Control: The small reaction volumes and excellent heat and mass transfer in flow reactors allow for the safe handling of hazardous reagents and exothermic reactions. durham.ac.uk

Enhanced Efficiency and Yield: Continuous processing can lead to higher yields and purities compared to batch synthesis, with reduced reaction times. rsc.orgnih.gov

Scalability: Flow chemistry enables seamless scaling from laboratory-scale synthesis to industrial production without the need for extensive process redesign. uc.pt A patent has been filed for a continuous flow reactor and process for the synthesis of substituted benzoic acids using dilute nitric acid, highlighting the industrial interest in this technology. google.com

Application of In Situ Spectroscopic Methods for Real-time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is essential for process optimization and control. In situ spectroscopic techniques, as part of a Process Analytical Technology (PAT) strategy, provide real-time insights into chemical reactions. mt.com Future research should focus on:

Method Development: Developing and adapting in situ spectroscopic methods, such as FTIR, Raman, and NMR, for monitoring the synthesis of polysubstituted benzoic acids in both batch and flow reactors. mt.com

Kinetic and Mechanistic Studies: Utilizing real-time data to elucidate reaction pathways, identify intermediates, and determine kinetic parameters, which can inform process optimization.

Process Control: Integrating in situ analytics with automated control systems to ensure consistent product quality and optimize reaction performance. The use of PAT is crucial for the feasibility of continuous crystallization processes. researchgate.net

Advanced Predictive Modeling for Reaction Outcomes and Material Performance

Reaction Prediction: Developing machine learning models that can accurately predict the outcome of chemical reactions, including yield and selectivity, based on starting materials and reaction conditions. neurips.ccsemanticscholar.orgacs.orgmit.edu This can significantly reduce the number of experiments required for synthesis optimization.

Retrosynthetic Analysis: Employing AI-powered tools for retrosynthetic analysis to identify novel and efficient synthetic routes to complex target molecules.

Property Prediction: Using computational models to predict the physicochemical and biological properties of novel polysubstituted benzoic acids, enabling the in silico screening of candidates for specific applications.

| Modeling Approach | Application in Polysubstituted Benzoic Acid Research |

| Machine Learning for Reaction Outcomes | Prediction of optimal reaction conditions, catalyst selection, and product distribution. researchgate.net |

| Quantum Mechanical Calculations | Elucidation of reaction mechanisms, prediction of spectroscopic properties. |

| Molecular Dynamics Simulations | Understanding intermolecular interactions, predicting material properties. |

Identification of Novel Applications in Interdisciplinary Fields of Chemical Science

The unique combination of functional groups in this compound suggests a wide range of potential applications across various scientific disciplines. Future research should aim to explore these possibilities:

Medicinal Chemistry: The substituted benzoic acid scaffold is a common feature in many pharmaceutical compounds. The specific functional groups on this molecule could be leveraged for the development of new therapeutic agents. For example, substituted benzoic acids are used as intermediates in the synthesis of various drugs. researchgate.net

Materials Science: The presence of a carboxylic acid, an aldehyde, a chloro, and a nitro group provides multiple handles for polymerization and modification, making it a potential building block for novel polymers, metal-organic frameworks (MOFs), and other advanced materials.

Agrochemicals: Chloro-substituted benzoic acids are known to be precursors for pesticides, suggesting that derivatives of this compound could exhibit interesting biological activity in an agricultural context. mdpi.com

Coordination Chemistry: The carboxylic acid group can act as a ligand for metal ions, leading to the formation of coordination complexes with interesting catalytic or photophysical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.